molecular formula C15H15ClN4O2S B2546458 [(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea CAS No. 861207-89-8

[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea

Cat. No. B2546458
CAS RN: 861207-89-8
M. Wt: 350.82
InChI Key: BJPNNELALOCMFI-UFWORHAWSA-N
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Description

“[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea” is a chemical compound with the CAS Number: 861207-89-8 and a molecular weight of 350.83 . It is also known as 4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzaldehyde thiosemicarbazone .


Synthesis Analysis

The synthesis of thiourea derivatives, which this compound is a part of, has been explored in various studies . For instance, thiourea derivatives have been synthesized by first obtaining isothiocyanate, which further reacted with a heterocyclic amine . Another method involves the use of choline chloride/tin (II) chloride with a dual role as a green catalyst and reaction medium .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C15H15ClN4O2S . The InChI code for this compound is 1S/C15H15ClN4O2S/c1-21-13-6-10 (8-19-20-15 (17)23)2-4-12 (13)22-9-11-3-5-14 (16)18-7-11/h2-8H,9H2,1H3, (H3,17,20,23)/b19-8+ .


Chemical Reactions Analysis

Thiourea-based compounds, including this one, show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They have been used in reactions such as the Strecker synthesis and the Mannich reaction .

Scientific Research Applications

Molecular Docking and DNA Binding Studies

One of the remarkable applications of derivatives of this compound is in the field of molecular docking and DNA binding studies. For instance, a study detailed the synthesis and characterization of a related thiourea compound, exploring its binding affinity with DNA through molecular docking. The study found that the compound exhibited significant binding energy, indicating potential applications in targeted drug design and molecular biology research (Mushtaque et al., 2016).

Antimicrobial and Antioxidant Activities

Another important application is in the development of antimicrobial and antioxidant agents. Research on thiazolopyrimidine derivatives, synthesized using similar thiourea compounds, demonstrated moderate to good antioxidant and antimicrobial activities. This suggests their potential use in developing new antimicrobial and antioxidant formulations (Youssef & Amin, 2012).

Insecticidal Applications

Derivatives of thiourea compounds have also been found to possess insecticidal properties. A study synthesized pyridine derivatives and tested them against cowpea aphid, demonstrating significant aphidicidal activities. This opens avenues for the development of new, more effective insecticides (Bakhite et al., 2014).

Antitumor Agents

In the pursuit of novel antitumor agents, thiourea-azetidine hybrids were designed and synthesized, showing potent anticancer activities against various human cancer cell lines. These findings underscore the compound's potential in cancer therapy, specifically as VEGFR-2 inhibitors (Parmar et al., 2021).

Anticonvulsant Agents

Furthermore, thiourea derivatives have been explored for their anticonvulsant properties. A study involving the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine demonstrated moderate anticonvulsant activity. This highlights the compound's potential application in developing treatments for epilepsy (Severina et al., 2020).

Future Directions

Research on thiourea-based compounds is ongoing, with recent studies focusing on their use in the synthesis of important heterocyclic compounds . Future research may also explore the potential of these compounds in the development of new drugs and materials .

properties

IUPAC Name

[(E)-[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-21-13-6-10(8-19-20-15(17)23)2-4-12(13)22-9-11-3-5-14(16)18-7-11/h2-8H,9H2,1H3,(H3,17,20,23)/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPNNELALOCMFI-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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